![molecular formula C21H19N3O2S B2732154 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1797951-52-0](/img/structure/B2732154.png)
3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile
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Description
3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile, also known as BTCP, is a chemical compound that has been of significant interest in scientific research. This compound belongs to the class of piperidine derivatives and has been widely studied for its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research has shown methods for synthesizing novel thiazolo[3,2-a]pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives, highlighting the versatility of thiazolopyridine frameworks in heterocyclic chemistry. These compounds are synthesized via condensation and cyclization reactions involving thiazolinone with aromatic aldehydes and arylidenemalononitrile, demonstrating the compound's role in generating structurally diverse heterocycles (El-Hag Ali et al., 2005).
Thiazole Derivatives : A study on thiazolopyridines introduced a synthesis route for thiazolopyridine derivatives, showcasing the compound's utility in crafting thiazole-based molecules, which are of interest due to their potential pharmacological properties (Lamphon et al., 2004).
Biological Activities
Antimicrobial Activity : Several compounds related to the core structure of "3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile" were synthesized and evaluated for antimicrobial activity. These studies underline the importance of thiazolopyridine derivatives in developing new antimicrobial agents, offering insights into the potential biological applications of such compounds (El-Hag Ali et al., 2005).
Anti-arrhythmic Activity : Research on piperidine-based thiazole, thiadiazole, and triazole derivatives has revealed significant anti-arrhythmic activity. This highlights the therapeutic potential of compounds with a similar core structure in cardiovascular research (Abdel‐Aziz et al., 2009).
Molecular Docking Studies
- Receptor Interaction Studies : A study on benzothiazolopyridine compounds employing molecular docking explored their interactions with estrogen and progesterone receptors, indicating the utility of such compounds in investigating receptor-ligand interactions and their implications in diseases like breast cancer (Shirani et al., 2021).
properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c22-13-16-4-3-5-17(12-16)20(25)24-10-8-15(9-11-24)14-26-21-23-18-6-1-2-7-19(18)27-21/h1-7,12,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPVREGMUMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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